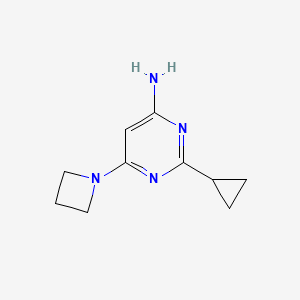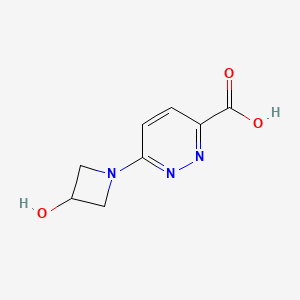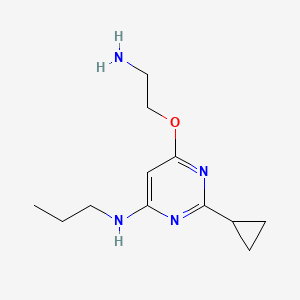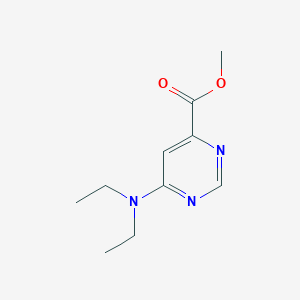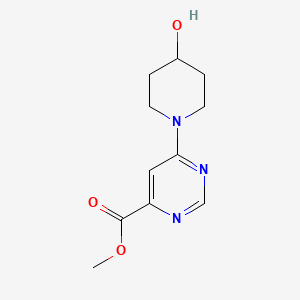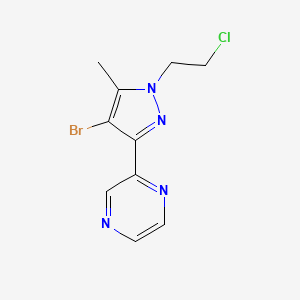
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C10H10BrClN4 and its molecular weight is 301.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
They can form halogen bonds with proteins, influencing their structure and function .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These compounds can influence a variety of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The presence of halogen atoms can influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how it interacts with its targets .
Biochemical Analysis
Biochemical Properties
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction inhibits the enzyme’s ability to catalyze the oxidation of alcohols, thereby affecting metabolic processes. Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For instance, it has been observed to inhibit oxidative phosphorylation and ATP exchange reactions, leading to reduced energy production in cells . This compound also affects calcium uptake, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. The inhibition of liver alcohol dehydrogenase by this compound is a prime example of enzyme inhibition . Additionally, it may induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated persistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols and other substrates . Additionally, this compound may influence metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWRZIKJJYBMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


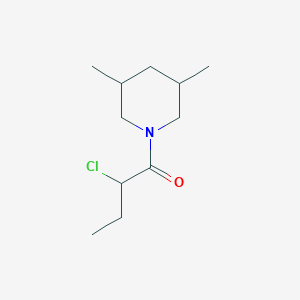
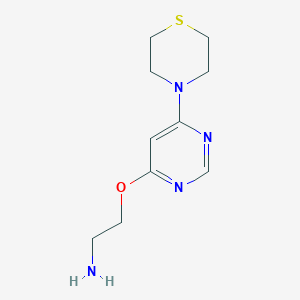
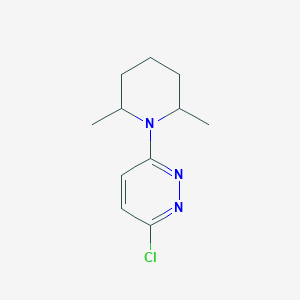
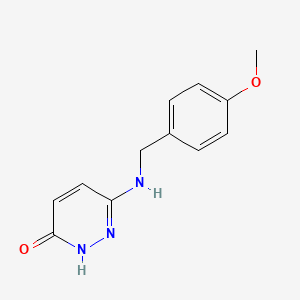
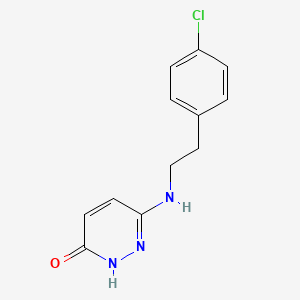
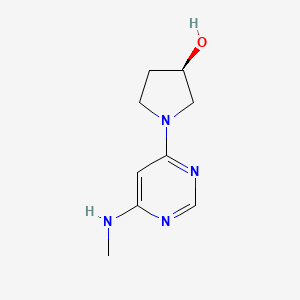
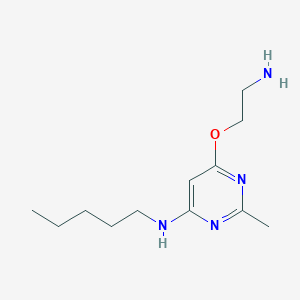
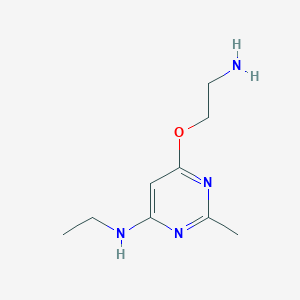
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)
